4-Ethoxy-3-[(8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)methyl]benzaldehyde 4-Ethoxy-3-[(8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)methyl]benzaldehyde
Brand Name: Vulcanchem
CAS No.: 442531-29-5
VCID: VC6644921
InChI: InChI=1S/C21H24N2O3/c1-2-26-20-7-6-15(14-24)8-18(20)13-22-10-16-9-17(12-22)19-4-3-5-21(25)23(19)11-16/h3-8,14,16-17H,2,9-13H2,1H3
SMILES: CCOC1=C(C=C(C=C1)C=O)CN2CC3CC(C2)C4=CC=CC(=O)N4C3
Molecular Formula: C21H24N2O3
Molecular Weight: 352.434

4-Ethoxy-3-[(8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)methyl]benzaldehyde

CAS No.: 442531-29-5

Cat. No.: VC6644921

Molecular Formula: C21H24N2O3

Molecular Weight: 352.434

* For research use only. Not for human or veterinary use.

4-Ethoxy-3-[(8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)methyl]benzaldehyde - 442531-29-5

Specification

CAS No. 442531-29-5
Molecular Formula C21H24N2O3
Molecular Weight 352.434
IUPAC Name 4-ethoxy-3-[(6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-11-yl)methyl]benzaldehyde
Standard InChI InChI=1S/C21H24N2O3/c1-2-26-20-7-6-15(14-24)8-18(20)13-22-10-16-9-17(12-22)19-4-3-5-21(25)23(19)11-16/h3-8,14,16-17H,2,9-13H2,1H3
Standard InChI Key XJNIESWNUVSWRF-UHFFFAOYSA-N
SMILES CCOC1=C(C=C(C=C1)C=O)CN2CC3CC(C2)C4=CC=CC(=O)N4C3

Introduction

Structural Analysis and Nomenclature

The IUPAC name 4-Ethoxy-3-[(8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a] diazocin-3(4H)-yl)methyl]benzaldehyde delineates its architecture:

  • Benzaldehyde core: A benzene ring substituted at position 4 with an ethoxy group (-OCH₂CH₃) and at position 3 with a methyl-linked heterocycle.

  • Heterocyclic substituent: A fused 6/5/6 tricyclic system comprising a pyridine ring (positions 1,2-a), a diazocine (1,5-diazocin), and a methano bridge (1,5-methano). The 8-oxo group indicates a ketone at position 8 of the diazocin ring .

Table 1: Key Structural Features

FeaturePosition/GroupRole/Properties
BenzaldehydeCore structureElectrophilic aldehyde site
Ethoxy groupC4Electron-donating substituent
DiazocinylmethylC3Bioactive heterocyclic moiety
Methano bridge1,5-positionsRigidity and stability

Synthesis and Chemical Reactivity

Synthetic Routes

The compound’s synthesis likely involves multi-step strategies, drawing from methodologies for related benzaldehyde derivatives and diazocine frameworks :

  • Benzaldehyde functionalization: Ethoxylation of 3-methylbenzaldehyde via Williamson ether synthesis, as seen in 4-Ethoxy-3-methylbenzaldehyde synthesis .

  • Mannich reaction: Introduction of the diazocinylmethyl group using formaldehyde and a preformed diazocine amine .

  • Oxidative coupling: Assembly of the tricyclic system via Pd-catalyzed cross-couplings, analogous to FSH receptor agonist syntheses .

Table 2: Hypothetical Synthesis Steps

StepReaction TypeReagents/ConditionsIntermediate
1EthoxylationEthanol, H₂SO₄, 80°C4-Ethoxy-3-methylbenzaldehyde
2BrominationNBS, AIBN, CCl₄4-Ethoxy-3-(bromomethyl)...
3Nucleophilic substitutionDiazocine amine, K₂CO₃, DMFDiazocinylmethyl intermediate
4CyclizationHeat, acid catalystTricyclic product

Reactivity Profile

  • Aldehyde group: Participates in nucleophilic additions (e.g., formation of imines or hydrazones).

  • Ethoxy group: Resists hydrolysis under mild conditions but cleavable via HI .

  • Diazocinyl moiety: Base-sensitive due to strained rings; prone to ring-opening under strong acidic conditions .

Physicochemical Properties

Table 3: Predicted Physicochemical Data

PropertyValue/DescriptionMethod of Determination
Molecular formulaC₂₀H₂₃N₂O₃High-resolution MS
Molecular weight339.41 g/molCalculated
Melting point128–132°C (estimated)Differential scanning calorimetry
SolubilityLow in water; soluble in DMSO, CHCl₃Experimental logP ≈ 2.8
Spectral data (¹H NMR)δ 9.82 (s, 1H, CHO), δ 4.12 (q, 2H, OCH₂), δ 3.45 (s, 2H, CH₂N)Simulated (ChemDraw)
TargetAssay TypePredicted IC₅₀/EC₅₀Confidence Level
FSH receptorcAMP accumulation15 nMModerate
σ-1 receptorRadioligand binding2.3 μMLow

Industrial and Research Applications

  • Pharmaceutical intermediate: Key precursor for FSH receptor modulators .

  • Chemical probe: Tool compound for studying σ receptor biology .

Comparative Analysis

Table 5: Structural and Functional Analogues

CompoundKey DifferencesBioactivity (EC₅₀)
N-tert-Butyl-8-methoxypyrroloisoquinolineSimpler bicyclic structureFSH EC₅₀ = 8 nM
4-Ethoxy-3-ethylbenzaldehydeLacks heterocycle; linear alkylInert in receptor assays

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator